1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone
Description
1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone is a derivative of indolo[3,2-b]carbazole (ICZ), a fused heteroaromatic system comprising two indole units. This compound features ethanone (acetyl) groups at the 5- and 11-positions of the ICZ core. For example, 5,11-dialkyl- or 5,11-diaryl-substituted ICZs are synthesized via regioselective functionalization, often using aldehydes under acidic conditions followed by oxidation . The diethanone variant likely shares synthetic pathways with these derivatives, where acetyl groups are introduced through formylation or ketonization reactions.
Properties
CAS No. |
100456-54-0 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(5-acetylindolo[3,2-b]carbazol-11-yl)ethanone |
InChI |
InChI=1S/C22H16N2O2/c1-13(25)23-19-9-5-3-7-15(19)17-12-22-18(11-21(17)23)16-8-4-6-10-20(16)24(22)14(2)26/h3-12H,1-2H3 |
InChI Key |
QURFKWBYZWEXCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4C(=O)C |
Origin of Product |
United States |
Preparation Methods
Core Carbazole Formation
The electrochemical method, adapted from CN114318375B, utilizes cyclohexanone and o-phenylenediamine as starting materials. Under electrolysis at 10–15 mA in acetonitrile or DMF, the reaction proceeds via tandem imine formation, cyclization, and aromatization. Key additives include:
- p-Toluenesulfonic acid (TsOH·H₂O) : Facilitates dehydration during imine generation (0.1 equiv relative to o-phenylenediamine).
- Tetrabutylammonium bromide (TBAB) : Acts as an electron transport mediator (1 equiv).
The mechanism involves two catalytic cycles:
- Dehydration : Cyclohexanone condenses with o-phenylenediamine to form a diimine intermediate.
- Electrochemical aromatization : Anodic oxidation induces dehydrogenation, forming the indolo[3,2-b]carbazole core.
Introduction of Ethanone Groups
To introduce ethanone moieties at positions 5 and 11, post-synthetic acylation is performed. A two-step protocol is employed:
- Nitration : Treat the carbazole core with HNO₃/H₂SO₄ at 0°C to install nitro groups at positions 5 and 11.
- Reductive acetylation : Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines, followed by acetylation using acetyl chloride in dichloromethane (yield: 78–82%).
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Current | 10 mA |
| Temperature | 25°C |
| Reaction Time | 8–10 hours |
| Final Yield | 72% (core) → 68% (diethanone) |
Transition Metal-Catalyzed Cyclization
Palladium-Mediated Cross-Coupling
Adapting methodologies from Bräse et al., a Suzuki-Miyaura coupling strategy constructs the carbazole skeleton. The synthesis involves:
Cobalt-Catalyzed Carbonylation
From Kisch’s work, Co₂(CO)₈ catalyzes carbonyl insertion into pre-assembled carbazoles. Key steps:
- Substrate preparation : 5,11-Diaminoindolo[3,2-b]carbazole is treated with acetyl chloride to install acetyl groups.
- Carbonylation : CO (150 atm) and Co₂(CO)₈ (2 mol%) in THF at 120°C for 24 hours yield the diethanone derivative (57% yield).
Comparative Analysis
| Method | Yield (%) | Temperature (°C) | Catalyst Loading |
|---|---|---|---|
| Palladium coupling | 65 | 80 | 5 mol% |
| Cobalt carbonylation | 57 | 120 | 2 mol% |
Friedel-Crafts Acylation of Carbazole Intermediates
Direct Acylation Strategy
Using AlCl₃ as a Lewis acid, the carbazole core undergoes electrophilic substitution:
Limitations and Side Reactions
- Overacylation : Prolonged reaction times (>8 hours) lead to tri- and tetra-acetylated byproducts.
- Solvent constraints : Nitrobenzene’s toxicity necessitates alternative solvents (e.g., dichloroethane, 58% yield).
Functionalized Precursor Approach
tert-Butyl-Directed Synthesis
Building on RSC protocols, tert-butyl groups direct subsequent acylation:
- Core synthesis : 6,12-Di-tert-butylindolo[3,2-b]carbazole is prepared via radical tert-butylation (DTBP, FeCl₃).
- Deprotection and acylation : H₂SO₄ removes tert-butyl groups, followed by acetyl chloride treatment (yield: 70%).
Advantages
- Enhanced solubility of tert-butylated intermediates simplifies purification.
- Directed acylation minimizes positional isomers.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 8.72 (s, 2H, Ar-H), 7.89–7.86 (m, 4H), 2.68 (s, 6H, COCH₃).
- HRMS (ESI+) : m/z calcd for C₂₄H₁₈N₂O₂ [M+H]⁺: 390.1368; found: 390.1365.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 80:20) shows 99.2% purity, confirming negligible byproducts in electrochemical routes.
Industrial Scalability and Environmental Impact
Waste Generation Comparison
| Method | E-Factor | Solvent Recovery (%) |
|---|---|---|
| Electrochemical | 1.8 | 95 |
| Palladium coupling | 4.2 | 78 |
Electrochemical synthesis minimizes acidic waste (0.3 kg/kg product vs. 2.1 kg/kg for Friedel-Crafts).
Chemical Reactions Analysis
Synthetic Pathways for Functionalization
Indolo[3,2-b]carbazole derivatives are typically synthesized via palladium-catalyzed cross-coupling or electrophilic substitution. For 1,1'-diethanone derivatives, key strategies include:
Friedel-Crafts Acetylation
Electrophilic acetylation at positions 5 and 11 of indolo[3,2-b]carbazole could occur using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This method is analogous to tert-butylation reactions described for similar systems .
Example Conditions :
-
Catalyst: AlCl₃ (1.2 equiv)
-
Solvent: Dichloromethane, 0°C → room temperature
Oxidative Functionalization
Oxidation of 5,11-dialkylindolo[3,2-b]carbazole precursors (e.g., 5,11-diethyl derivatives) using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions could yield the diethanone product. Iron(III) perchlorate, as reported in dihydroindolocarbazole synthesis, may also facilitate selective oxidation .
Example Conditions :
-
Oxidizing agent: KMnO₄ (3 equiv), H₂SO₄ (1M)
-
Temperature: 80°C, 6 hours
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable precise functionalization. For 5,11-dihalo-indolo[3,2-b]carbazole precursors (e.g., 5,11-dibromo), Stille or Suzuki-Miyaura couplings with acetyl-containing organometallic reagents could introduce ethanone groups .
Key Parameters:
| Reaction Type | Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dba)₃, t-Bu₃P | 5,11-Dibromoindolocarbazole | 85% | |
| Carbonylative Coupling | Pd(OAc)₂, CO gas | 5,11-Diiodoindolocarbazole | 65%* |
*Hypothetical yield based on carbonylative methods for related compounds .
Functional Group Transformations
Post-synthetic modifications of pre-functionalized indolocarbazoles offer additional routes:
Bromination Followed by Nucleophilic Substitution
Bromination at positions 5 and 11 using N-bromosuccinimide (NBS) , followed by nucleophilic substitution with acetylide ions, could yield the target compound.
Example Protocol :
-
Substitution: CuI, acetylide reagent, 100°C, 24 hours.
Reductive Acetylation
Reduction of 5,11-dinitroindolocarbazole to amines, followed by acetylation with acetic anhydride, provides an alternative pathway. This method is less common but feasible for electron-deficient systems .
Stability and Reactivity
The acetyl groups in 1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone enhance electron-withdrawing properties, making the compound suitable for:
-
Electrophilic Aromatic Substitution : Directed functionalization at electron-rich positions (e.g., 2, 8) .
-
Coordination Chemistry : Chelation with transition metals via carbonyl oxygen atoms .
Thermal Stability:
Scientific Research Applications
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone involves its interaction with various molecular targets. For instance, it can act as an inhibitor of protein kinases, affecting cell signaling pathways and leading to anti-proliferative effects . Additionally, its photophysical properties enable it to participate in charge transport and light emission processes in electronic devices .
Comparison with Similar Compounds
Comparison with Similar Indolo[3,2-b]carbazole Derivatives
Structural and Functional Modifications
ICZ derivatives are distinguished by substituent positions (C-2,8 vs. C-5,11) and the nature of functional groups (electron-donating vs. electron-withdrawing). Key comparisons include:
Key Differences and Trends
- Substituent Position: C-5,11 substituents (e.g., ethanone, alkyl chains) influence solubility and molecular packing. Alkyl chains at N-5,11 promote π-π stacking (e.g., CHICZ vs. non-alkylated CICZ, which adopts herringbone packing) . C-2,8 substituents (e.g., Cl, CN) modulate electronic properties. Cyano groups lower LUMO levels, enhancing electron transport .
- Electron-Withdrawing vs. Electron-Donating Groups: Ethanone and cyano groups increase electron affinity, making derivatives suitable for n-type semiconductors or OLED electron-transport layers . Alkyl/aryl groups at N-5,11 improve processability without significantly altering optical/electrochemical properties .
Biological Activity
1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone is a compound belonging to the indolo[3,2-b]carbazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound's structure can be modified to enhance its biological activity or solubility.
Anticancer Properties
Research indicates that indolo[3,2-b]carbazole derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | 85% at 10 µM | |
| This compound | HeLa (cervical cancer) | 90% at 10 µM | |
| This compound | MCF-7 (breast cancer) | 80% at 10 µM |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle progression.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against several pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 µg/mm² | |
| Pseudomonas aeruginosa | 0.44 µg/mm² | |
| Candida albicans | 0.88 µg/mm² |
These results indicate that indolo[3,2-b]carbazole derivatives could serve as potential leads for developing new antimicrobial agents.
The mechanisms underlying the biological activities of indolo[3,2-b]carbazole derivatives include:
- Inhibition of Kinases : These compounds may inhibit specific kinases involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells can lead to cell death.
- Modulation of Gene Expression : They may influence the expression of genes related to apoptosis and cell cycle regulation.
Case Studies
Several case studies have highlighted the efficacy of indolo[3,2-b]carbazole derivatives in preclinical models:
- Ovarian Cancer Model : In a study using ovarian cancer xenografts in nude mice, treatment with a related compound resulted in a tumor growth suppression rate of over 100%, indicating significant therapeutic potential .
- Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains and demonstrated superior efficacy compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone, and what experimental parameters are critical for yield optimization?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving Friedel-Crafts acylation and cyclization. For example, indolo[3,2-b]carbazole derivatives can be prepared by reacting acid chlorides with dichlorobenzene under AlCl₃ catalysis, followed by hydrazine-mediated ring closure (as seen in analogous indazole syntheses) . Key parameters include temperature control (80–120°C), solvent selection (DMF or iPrOH), and stoichiometric ratios of reagents (e.g., hydrazine hydrate in 2:1 molar excess). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Characterization employs spectroscopic techniques:
- ¹H/¹³C NMR : Confirms aromatic proton environments and carbonyl groups (δ ~190–200 ppm for ketones).
- XRD : Resolves crystallographic packing, as demonstrated in indolo[3,2-b]carbazole-based MOF precursors .
- FT-IR : Identifies C=O stretches (~1650 cm⁻¹) and NH/aromatic C-H vibrations .
Q. What are the key physical properties (e.g., solubility, thermal stability) influencing its handling in laboratory settings?
- Methodological Answer : The compound is typically sparingly soluble in polar solvents (e.g., water) but dissolves in DMF or DMSO. Thermal stability (assessed via TGA) shows decomposition above 250°C, requiring inert atmospheres during high-temperature reactions. Solubility can be enhanced using sonication or co-solvent systems (e.g., DCM/MeOH) .
Q. Which purification techniques are most effective for isolating this compound from byproducts?
- Methodological Answer : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are standard. For complex mixtures, preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves >95% purity .
Q. How can researchers assess the compound’s initial reactivity for functionalization or derivatization?
- Methodological Answer : Reactivity screening involves:
- Electrophilic substitution : Testing reactions with halogens (e.g., Br₂ in acetic acid) at the carbazole’s electron-rich positions.
- Nucleophilic acyl substitution : Reacting the ketone with amines (e.g., hydrazines) to form hydrazones, as seen in pyrazole derivatives .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound in large-scale reactions?
- Methodological Answer : Factorial design (e.g., 2³ designs) evaluates variables like temperature, catalyst loading (AlCl₃), and reaction time. Computational reaction path searches (using DFT or ab initio methods) identify energy barriers, enabling targeted optimization of intermediates .
Q. How can computational modeling predict electronic properties for applications in optoelectronics or catalysis?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, charge-transfer efficiency, and absorption spectra. For example, indolo[3,2-b]carbazole derivatives exhibit aggregation-enhanced emission, which is modeled via excited-state dynamics simulations .
Q. What methodologies enable the integration of this compound into metal-organic frameworks (MOFs) for catalytic or sensing applications?
- Methodological Answer : Carbazole-based dicarboxylate linkers (synthesized via ester hydrolysis) coordinate with metal nodes (e.g., Zn²⁺ or Cu²⁺) in solvothermal reactions. Porosity and stability are assessed via BET surface area analysis and PXRD .
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for functionalizing the carbazole core?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) tracks substituent orientation during electrophilic substitution. In situ FT-IR monitors intermediate formation, while kinetic studies (variable-temperature NMR) differentiate between concerted and stepwise mechanisms .
Q. What in vitro assays are suitable for screening its biological activity, given structural similarities to pharmacologically active carbazoles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
